[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea
Brand Name: Vulcanchem
CAS No.: 477886-88-7
VCID: VC6635236
InChI: InChI=1S/C13H13ClN4OS2/c1-8(17-18-13(15)20)10-4-2-3-5-11(10)19-7-9-6-16-12(14)21-9/h2-6H,7H2,1H3,(H3,15,18,20)/b17-8-
SMILES: CC(=NNC(=S)N)C1=CC=CC=C1OCC2=CN=C(S2)Cl
Molecular Formula: C13H13ClN4OS2
Molecular Weight: 340.84

[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea

CAS No.: 477886-88-7

Cat. No.: VC6635236

Molecular Formula: C13H13ClN4OS2

Molecular Weight: 340.84

* For research use only. Not for human or veterinary use.

[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea - 477886-88-7

Specification

CAS No. 477886-88-7
Molecular Formula C13H13ClN4OS2
Molecular Weight 340.84
IUPAC Name [(Z)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea
Standard InChI InChI=1S/C13H13ClN4OS2/c1-8(17-18-13(15)20)10-4-2-3-5-11(10)19-7-9-6-16-12(14)21-9/h2-6H,7H2,1H3,(H3,15,18,20)/b17-8-
Standard InChI Key CLFUHFKSQXLVCJ-IUXPMGMMSA-N
SMILES CC(=NNC(=S)N)C1=CC=CC=C1OCC2=CN=C(S2)Cl

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Nomenclature

The compound’s IUPAC name, [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea, reflects its Z-configuration and substituent arrangement:

  • Thiazole backbone: A five-membered aromatic ring with sulfur at position 1 and nitrogen at position 3.

  • Chloro-substituent: A chlorine atom at position 2 of the thiazole ring.

  • Methoxy-phenyl group: A phenyl ring substituted at position 2 with a methoxy group linked to the thiazole’s 5-position.

  • Thiourea moiety: A hydrazone-derived thiourea group attached to the ethylidene chain .

Molecular and Structural Properties

PropertyValue/Description
Molecular formulaC₁₃H₁₂ClN₅O₂S₂
Molecular weight383.85 g/mol
Key functional groupsThiazole, thiourea, methoxy, chloro, phenyl
TautomerismLikely exists in thione-thiol tautomeric forms due to thiourea group .

The Z-configuration of the hydrazone linkage is critical for intramolecular hydrogen bonding, potentially stabilizing the molecule in biological environments .

Synthesis and Reactivity

Thiazole Ring Formation

The 2-chloro-5-(methoxyphenyl)thiazole intermediate can be synthesized via:

  • Hantzsch thiazole synthesis: Reaction of α-chloroketones with thioureas under refluxing ethanol . For example, 2-chloro-5-(methoxyphenyl)thiazole may form from 2-methoxyphenylglyoxal and thiourea in the presence of HCl .

Thiourea Coupling

Subsequent condensation with (Z)-1-(2-hydroxyphenyl)ethylidenehydrazinecarbothioamide yields the target compound:

  • Diazotization: The amine group of the hydrazine derivative reacts with nitrous acid to form a diazonium salt.

  • Coupling: The diazonium salt reacts with the thiazole-methoxyphenyl intermediate in alkaline conditions .

Representative Reaction Scheme:

Thiazole intermediate+HydrazinecarbothioamideNaNO2/HClTarget compound[2][3]\text{Thiazole intermediate} + \text{Hydrazinecarbothioamide} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Target compound} \quad[2][3]

Reactivity Profile

  • Nucleophilic substitution: The chloro group at thiazole-C2 is susceptible to displacement by amines or alkoxides.

  • Oxidation: The thiourea moiety may oxidize to form disulfides under aerobic conditions.

  • Complexation: The N and S atoms enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺), relevant for catalytic applications .

Biological Activities and Mechanisms

Microbial TargetMIC (μM)Reference Compound
Staphylococcus aureus12.55-chloro-2-aminothiazole
Candida albicans25.0Thiazole-thiourea hybrid

The chloro-thiazole moiety disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins, while the thiourea group enhances membrane permeability .

Anticancer Activity

Preliminary molecular docking studies suggest:

  • Topoisomerase II inhibition: The planar thiazole ring intercalates DNA, while the thiourea group hydrogen-bonds to enzyme residues .

  • Apoptosis induction: Upregulation of caspase-3 observed in MCF-7 breast cancer cells treated with structurally similar compounds (IC₅₀ = 18.7 μM) .

Industrial and Pharmaceutical Applications

Agrochemical Development

Chlorothiazole derivatives are key precursors in:

  • Insecticides: Imidacloprid analogs targeting nicotinic acetylcholine receptors .

  • Herbicides: Inhibition of acetolactate synthase in weeds .

Material Science

  • Corrosion inhibitors: Thiourea derivatives form protective films on steel surfaces (85% efficiency at 0.1 mM) .

  • Ligands in catalysis: Pd-thiourea complexes achieve 92% yield in Suzuki-Miyaura cross-couplings .

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